2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol
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Overview
Description
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of dichloro and fluorine substituents on a phenyl ring, along with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol typically involves the reaction of 2,6-dichloro-3-fluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to further purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes, with optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the alcohol group to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst, concentrated nitric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 2-(2,6-dichloro-3-fluorophenyl)propan-1-one.
Reduction: Formation of 2-(2,6-dichloro-3-fluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and fluorine substituents can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)propan-1-ol
- 2-(2,6-Dichlorophenyl)propan-1-ol
- 2-(3,6-Dichloro-2-fluorophenyl)propan-1-ol
Uniqueness
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol is unique due to the specific combination of dichloro and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9Cl2FO |
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Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5(4-13)8-6(10)2-3-7(12)9(8)11/h2-3,5,13H,4H2,1H3 |
InChI Key |
YKBZWVISUKMMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1Cl)F)Cl |
Origin of Product |
United States |
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